N-(6-methoxypyridin-3-yl)pivalamide
Overview
Description
N-(6-methoxypyridin-3-yl)pivalamide: is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a pivalamide group at the 3-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxypyridin-3-yl)pivalamide typically involves the reaction of 6-methoxypyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as solvent extraction and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(6-methoxypyridin-3-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(6-hydroxypyridin-3-yl)pivalamide.
Reduction: Formation of N-(6-methoxypiperidin-3-yl)pivalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(6-methoxypyridin-3-yl)pivalamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It can serve as a ligand in binding studies and as a probe in biochemical assays .
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. It may also be used in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)pivalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxy and pivalamide groups can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- N-(2-methoxypyridin-3-yl)pivalamide
- N-(3-hydroxy-2-methoxypyridin-4-yl)pivalamide
- N-(4-iodo-2-methoxypyridin-3-yl)pivalamide
Comparison: N-(6-methoxypyridin-3-yl)pivalamide is unique due to the position of the methoxy group on the pyridine ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For example, the 6-methoxy derivative may have different binding properties compared to the 2-methoxy or 4-iodo derivatives, leading to variations in their pharmacological profiles and industrial applications .
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-5-6-9(15-4)12-7-8/h5-7H,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAJSPFZEIWRSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.